molecular formula C23H15F3N4O3S B2759010 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226453-11-7

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2759010
CAS RN: 1226453-11-7
M. Wt: 484.45
InChI Key: HKFQUUIANLEUMR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a trifluoromethyl group, an oxadiazole ring, and a thienopyrimidinone ring. These groups are common in medicinal chemistry and materials science due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (oxadiazole and thienopyrimidinone), which likely contribute to its stability and possibly its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, potentially making them more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .

Scientific Research Applications

    Organocatalysis

    • Schreiner’s Thiourea : The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in organocatalysis. Specifically, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (abbreviated as Schreiner’s thiourea) has been widely used as an H-bond organocatalyst in promoting organic transformations. It activates substrates and stabilizes developing negative charges (e.g., oxyanions) during transition states through explicit double hydrogen bonding. Researchers continue to explore its applications in various reactions .

    Fluorine Labeling Studies

Future Directions

The study and application of such complex organic molecules are a vibrant area of research in fields like medicinal chemistry, materials science, and synthetic chemistry. Future work could involve exploring the compound’s biological activity, optimizing its synthesis, or tuning its properties for specific applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl) and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-methylthiophene-3,5-dicarbonitrile", "Ethyl cyanoacetate", "Benzene-1,3-dicarboxylic acid", "4-Trifluoromethylbenzoyl chloride", "Hydrazine hydrate", "m-Toluidine", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene-3,5-dicarbonitrile", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core by reacting 2-amino-4-methylthiophene-3,5-dicarbonitrile with ethyl cyanoacetate and benzene-1,3-dicarboxylic acid in the presence of triethylamine and N,N-dimethylformamide", "Step 3: Synthesis of 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with m-toluidine in the presence of acetic acid and sodium acetate", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-trifluoromethylbenzoyl chloride and hydrazine hydrate in the presence of sodium hydroxide and ethanol" ] }

CAS RN

1226453-11-7

Product Name

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H15F3N4O3S

Molecular Weight

484.45

IUPAC Name

3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3

InChI Key

HKFQUUIANLEUMR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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